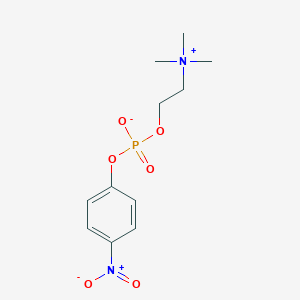

p-Nitrophenyl phosphorylcholine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl) 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N2O6P/c1-13(2,3)8-9-18-20(16,17)19-11-6-4-10(5-7-11)12(14)15/h4-7H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAIXASFEPQPICN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)([O-])OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401781 | |

| Record name | p-Nitrophenylphosphorylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21064-69-7 | |

| Record name | p-Nitrophenylphosphorylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Versatility of p-Nitrophenyl Phosphorylcholine in Enzyme Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Nitrophenyl phosphorylcholine (B1220837) (p-NPPC) is a synthetic chromogenic substrate widely utilized in biochemical assays to quantify the activity of specific enzymes. Its core utility lies in the enzymatic liberation of p-nitrophenol, a yellow-colored compound that can be easily measured spectrophotometrically. This technical guide provides an in-depth overview of the primary and secondary applications of p-NPPC, with a focus on its use in assessing the activity of Phospholipase C (PLC) and, in a modified form, sphingomyelinase. This document outlines the underlying principles, detailed experimental protocols, and critical considerations for researchers employing p-NPPC in their studies.

Core Application: Measurement of Phospholipase C Activity

The most prevalent application of p-NPPC is in the determination of Phospholipase C (PLC) activity. PLC is a class of enzymes that cleave phospholipids (B1166683) just before the phosphate (B84403) group.

Principle of the Assay

The enzymatic assay for PLC activity using p-NPPC is based on a straightforward colorimetric reaction. PLC catalyzes the hydrolysis of the phosphodiester bond in p-NPPC, yielding phosphorylcholine and p-nitrophenol. While p-NPPC itself is colorless, the product, p-nitrophenol, exhibits a distinct yellow color in alkaline conditions, with a maximum absorbance at approximately 405-410 nm. The rate of p-nitrophenol formation is directly proportional to the PLC activity in the sample.

Enzymatic Reaction

Quantitative Data

While specific kinetic parameters such as the Michaelis-Menten constant (K_m) and maximum reaction velocity (V_max) for the hydrolysis of p-NPPC by various PLCs are not consistently reported across the literature, the assay conditions are well-defined.

| Parameter | Value | Reference |

| Optimal pH | 7.2 - 7.5 | [1] |

| Optimal Temperature | 37 °C | [1] |

| Absorbance Wavelength | 405 - 410 nm | [1] |

| Limit of Detection | As low as 0.03 mU of PC-PLC activity | [1] |

Experimental Protocol: Phospholipase C Activity Assay

This protocol provides a general framework for a PLC assay using p-NPPC in a 96-well plate format. Researchers should optimize conditions for their specific enzyme and experimental setup.

Materials:

-

p-Nitrophenyl phosphorylcholine (p-NPPC) substrate solution

-

Assay Buffer (e.g., Tris-HCl, pH 7.2-7.5)

-

Enzyme preparation (purified or cell lysate)

-

Stop Solution (e.g., NaOH or other alkaline buffer to raise the pH)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-410 nm

Procedure:

-

Reagent Preparation:

-

Prepare the Assay Buffer to the desired concentration and pH.

-

Dissolve p-NPPC in the Assay Buffer to the desired final concentration (e.g., 5 mM). Protect the solution from light.

-

Prepare the enzyme sample in a suitable buffer.

-

-

Assay Setup:

-

Add a defined volume of the enzyme sample to each well of the microplate.

-

Include appropriate controls:

-

Blank: Contains all reagents except the enzyme, to account for non-enzymatic hydrolysis of p-NPPC.

-

Positive Control: A known concentration of PLC.

-

Negative Control: A sample known to have no PLC activity.

-

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding the p-NPPC substrate solution to each well.

-

Incubate the plate at 37°C for a specific period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Reaction Termination and Measurement:

-

Stop the reaction by adding a Stop Solution to each well. This will raise the pH and enhance the color of the p-nitrophenol product.

-

Measure the absorbance of each well at 405-410 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from the absorbance of the samples.

-

Calculate the concentration of p-nitrophenol produced using a standard curve generated with known concentrations of p-nitrophenol.

-

Determine the enzyme activity, typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

-

Critical Considerations: Substrate Specificity

A significant limitation of p-NPPC is its lack of absolute specificity for Phospholipase C. Several studies have demonstrated that other enzymes, such as phosphodiesterases and phosphomonoesterases, can also hydrolyze p-NPPC.[2] This cross-reactivity can lead to an overestimation of PLC activity, particularly in complex biological samples like crude cell lysates. For instance, a phosphodiesterase from mouse brain was shown to hydrolyze p-NPPC with a K_m of 1 mM and a V_max of 150 nmol/mg/hr. Therefore, it is crucial to use purified enzyme preparations whenever possible or to employ specific inhibitors to differentiate PLC activity from that of other enzymes. For definitive characterization of bacterial PLCs, the use of natural lipid substrates is recommended.[2]

Secondary Application: Measurement of Sphingomyelinase Activity

While p-NPPC itself is not a direct substrate for sphingomyelinase, a chemically modified version, 2-N-(hexadecanoyl)-amino-4-nitrophenyl phosphorylcholine , has been synthesized and utilized as a chromogenic substrate for assaying sphingomyelinase activity.[3] This synthetic analog resembles sphingomyelin (B164518) and is specifically cleaved by sphingomyelinase to produce a chromogenic N-acylaminonitrophenyl moiety. Notably, Phospholipase C preparations do not hydrolyze this modified substrate, making it a more specific tool for sphingomyelinase research.[3]

Principle of the Assay

Similar to the PLC assay, the sphingomyelinase assay using this modified substrate is colorimetric. The hydrolysis of 2-N-(hexadecanoyl)-amino-4-nitrophenyl phosphorylcholine by sphingomyelinase releases a colored product that can be quantified spectrophotometrically. This allows for the determination of sphingomyelinase activity in a sample.

Experimental Protocol: Sphingomyelinase Activity Assay

The following is a generalized protocol. Specific conditions may need to be optimized.

Materials:

-

2-N-(hexadecanoyl)-amino-4-nitrophenyl phosphorylcholine substrate

-

Assay Buffer (e.g., acetate (B1210297) buffer for acid sphingomyelinase)

-

Enzyme preparation

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare the appropriate Assay Buffer for the type of sphingomyelinase being studied (e.g., acidic or neutral).

-

Dissolve the 2-N-(hexadecanoyl)-amino-4-nitrophenyl phosphorylcholine substrate in a suitable solvent and then dilute in the Assay Buffer.

-

Prepare the enzyme sample.

-

-

Assay Setup:

-

Dispense the enzyme sample into the wells of a 96-well plate.

-

Include appropriate blank and control wells.

-

-

Reaction Initiation and Incubation:

-

Start the reaction by adding the substrate solution to each well.

-

Incubate the plate under conditions optimal for the specific sphingomyelinase (e.g., 37°C).

-

-

Measurement:

-

Monitor the change in absorbance over time at the appropriate wavelength for the released chromophore.

-

-

Data Analysis:

-

Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.

-

Determine the sphingomyelinase activity based on the rate of product formation.

-

Conclusion

p-Nitrophenyl phosphorylcholine and its derivatives are valuable tools for researchers in various fields, offering a convenient and sensitive method for measuring the activity of key enzymes involved in lipid metabolism and cell signaling. While the standard p-NPPC assay for Phospholipase C is straightforward, users must be cognizant of its potential for cross-reactivity with other enzymes. The development of modified substrates, such as the one for sphingomyelinase, demonstrates the adaptability of this chemical scaffold for creating more specific enzyme assays. By understanding the principles and adhering to rigorous experimental design, researchers can effectively leverage p-NPPC to advance their studies in drug discovery and molecular biology.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Quantitative determination of sphingomyelin - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Phospholipase C assay using p-nitrophenylphosphoryl-choline together with sorbitol and its application to studying the metal and detergent requirement of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

p-Nitrophenyl Phosphorylcholine (p-NPPC): An In-Depth Technical Guide to its Principle of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Nitrophenyl phosphorylcholine (B1220837) (p-NPPC) is a synthetic chromogenic substrate widely utilized in biochemical assays to measure the enzymatic activity of phospholipase C (PLC).[1][2] The core principle of its action lies in the enzymatic hydrolysis of the phosphodiester bond in p-NPPC by PLC. This reaction liberates phosphorylcholine and p-nitrophenol.[1][2] The latter product is a yellow-colored chromophore that can be readily quantified by measuring its absorbance at or near 405-410 nm.[1][2] This spectrophotometric readout provides a direct and continuous way to monitor the enzymatic activity of PLC, making it a valuable tool in both basic research and high-throughput screening applications.

It is crucial to note, however, that p-NPPC is not exclusively hydrolyzed by phospholipase C. Other enzymes, such as phosphodiesterases and phosphomonoesterases, can also cleave p-NPPC, which can lead to false-positive results or an overestimation of PLC activity.[3][4] Therefore, when using crude enzyme preparations, results should be interpreted with caution, and the use of more specific substrates or control experiments is recommended for the accurate characterization of PLC activity.

Principle of Action: The Enzymatic Reaction

The enzymatic hydrolysis of p-Nitrophenyl phosphorylcholine by Phospholipase C is a single-step reaction that yields two products: phosphorylcholine and p-nitrophenol. The reaction is typically carried out in a buffered aqueous solution at a controlled pH and temperature.

Quantitative Data: Enzyme Kinetics

The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), are crucial for characterizing the interaction between an enzyme and its substrate. However, a comprehensive dataset of Km and Vmax values for various Phospholipase C isozymes with p-NPPC as a substrate is sparsely reported in the scientific literature. This is likely due to the preference for using natural phospholipid substrates in detailed kinetic studies to better reflect physiological conditions. The artificial nature of p-NPPC, while convenient for high-throughput screening, may not always provide a true representation of the enzyme's kinetic behavior with its endogenous substrates. Researchers are encouraged to determine these parameters empirically for their specific experimental system.

| Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) |

| Data not readily available in the literature for p-NPPC. |

Note: The optimal pH and temperature for PLC activity can vary depending on the specific isozyme and the source organism. For many bacterial PLCs, the optimal pH is in the range of 7.2 to 8.0, and the optimal temperature is around 37°C.

Experimental Protocols

The following sections provide a generalized protocol for a standard p-NPPC assay and its adaptation for high-throughput screening.

Standard p-NPPC Assay Protocol

This protocol is a general guideline and may require optimization for specific enzymes and experimental conditions.

Materials:

-

p-Nitrophenyl phosphorylcholine (p-NPPC) solution (e.g., 10 mM in a suitable buffer)

-

Phospholipase C (PLC) enzyme preparation

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.2-8.0, containing CaCl₂)

-

Microplate reader capable of measuring absorbance at 405-410 nm

-

96-well microplate

-

Incubator or water bath

Procedure:

-

Prepare Reagents:

-

Prepare the assay buffer and equilibrate to the desired reaction temperature (e.g., 37°C).

-

Prepare a stock solution of p-NPPC in the assay buffer. Protect from light.

-

Dilute the PLC enzyme to the desired concentration in the assay buffer immediately before use.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

p-NPPC solution (to a final desired concentration, e.g., 1-5 mM)

-

-

Include appropriate controls:

-

Blank: Assay buffer and p-NPPC solution (no enzyme).

-

Negative Control: Assay buffer and heat-inactivated enzyme.

-

-

-

Initiate Reaction:

-

Add the PLC enzyme solution to each well to initiate the reaction.

-

The final reaction volume is typically 100-200 µL.

-

-

Incubation:

-

Incubate the microplate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Measurement:

-

Measure the absorbance of each well at 405-410 nm using a microplate reader. The reading can be taken at multiple time points (kinetic assay) or at a single endpoint.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from the absorbance of the samples.

-

Calculate the rate of p-nitrophenol production using the Beer-Lambert law (ε for p-nitrophenol is approximately 18,000 M⁻¹cm⁻¹ at pH 8.0).

-

High-Throughput Screening (HTS) for PLC Inhibitors

The p-NPPC assay is readily adaptable for HTS to identify potential inhibitors of PLC.

Modifications for HTS:

-

Plate Format: 384-well or 1536-well plates are commonly used to increase throughput.

-

Liquid Handling: Automated liquid handlers are used for precise and rapid dispensing of reagents and compounds.

-

Compound Library: A library of small molecules is screened. Compounds are typically dissolved in DMSO.

-

Pre-incubation: The enzyme is often pre-incubated with the test compounds for a short period before the addition of the substrate to allow for inhibitor binding.

Application in Drug Discovery

Phospholipase C enzymes are implicated in a variety of signaling pathways that are dysregulated in numerous diseases, including cancer, inflammation, and cardiovascular disorders. This makes them attractive targets for drug discovery. The p-NPPC assay serves as a valuable primary screening tool in the drug development process for the following reasons:

-

High-Throughput Capability: The simple, colorimetric readout and compatibility with microplate formats make it ideal for screening large compound libraries to identify initial "hit" compounds.

-

Cost-Effectiveness: Compared to more complex assays, the p-NPPC assay is relatively inexpensive to perform.

-

Facilitates Initial Characterization: It allows for the rapid determination of inhibitor potency (IC₅₀ values) and can provide preliminary insights into the mechanism of inhibition.

Identified hits from a p-NPPC-based HTS campaign would then be subjected to a series of secondary and tertiary assays to confirm their activity, determine their specificity for the target PLC isozyme, and evaluate their efficacy in cell-based and in vivo models.

Synthesis of p-Nitrophenyl Phosphorylcholine

The synthesis of p-NPPC was first reported by Kurioka S. in 1968. The procedure generally involves the phosphorylation of p-nitrophenol followed by coupling with choline. For researchers requiring this substrate, it is commercially available from various chemical suppliers.

Conclusion

p-Nitrophenyl phosphorylcholine is a widely used and convenient chromogenic substrate for the measurement of phospholipase C activity. Its principle of action, based on the enzymatic release of the colored p-nitrophenol, allows for a straightforward and sensitive spectrophotometric assay. While its lack of absolute specificity necessitates careful experimental design and data interpretation, the p-NPPC assay remains a powerful tool, particularly in the context of high-throughput screening for the discovery of novel PLC inhibitors. This technical guide provides the foundational knowledge and protocols for researchers, scientists, and drug development professionals to effectively utilize p-NPPC in their research endeavors.

References

- 1. Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of p-nitrophenylphosphorylcholine and the hydrolysis with phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Critical evaluation of p-nitrophenylphosphorylcholine (p-NPPC) as artificial substrate for the detection of phospholipase C* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Dual Identity of p-NPPC: A Technical Guide to its Application as a Substrate for Cellulases and Phospholipase C

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the application of p-Nitrophenyl-β-D-cellobioside (p-NPPC) and p-nitrophenylphosphorylcholine (p-NPPC) as enzyme substrates.

The acronym p-NPPC is commonly used in biochemical assays and can refer to two distinct chromogenic substrates: p-Nitrophenyl-β-D-cellobioside and p-nitrophenylphosphorylcholine. This guide provides an in-depth analysis of both compounds, their respective target enzymes, quantitative kinetic data, detailed experimental protocols, and visual representations of the enzymatic pathways.

Part 1: p-Nitrophenyl-β-D-cellobioside: A Substrate for Cellulolytic Enzymes

p-Nitrophenyl-β-D-cellobioside is a synthetic substrate widely employed for the characterization and quantification of cellulase (B1617823) activity. Cellulases are a class of enzymes that hydrolyze the β-1,4-glycosidic bonds in cellulose (B213188), a major component of the plant cell wall. The primary enzymes that act on p-NPPC are β-glucosidases, endoglucanases, and cellobiohydrolases. The enzymatic cleavage of p-NPPC releases p-nitrophenol, a yellow chromophore that can be quantified spectrophotometrically, providing a direct measure of enzyme activity.

Quantitative Data: Enzyme Kinetics

The Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the hydrolysis of p-Nitrophenyl-β-D-cellobioside by various cellulolytic enzymes are summarized in the table below. These parameters are crucial for understanding the enzyme-substrate interaction and for designing robust enzymatic assays.

| Enzyme | Source Organism | Km (mM) | Vmax (µmol/min/mg or U/mg) | Reference |

| β-Glucosidase | Sporothrix schenckii | 44.14 | 0.02249 | [1] |

| β-Glucosidase | Thermofilum sp. ex4484_79 | 0.617 | 139.2 | [2] |

| β-Glucosidase | Rhynchophorus palmarum | 0.0607 | 212 | [3] |

| β-Glucosidase | Neocallimastix frontalis | 0.67 | 1.49 | [4] |

| Endoglucanase (Cel5Acd) | Thermobifida fusca | Not specified | Not specified | [5] |

| Endoglucanase | Aspergillus niger | Not specified | Not specified | [6] |

| Cellobiohydrolase (Cel7A) | Trichoderma reesei | Not specified | Not specified | [7][8][9] |

| Cellobiohydrolase | Myceliophthora thermophila | Not specified | Not specified | [10] |

Experimental Protocols

This protocol is adapted from standard methods for determining β-glucosidase activity using p-NPPC.[11][12][13]

Materials:

-

p-Nitrophenyl-β-D-cellobioside (p-NPPC) solution (e.g., 10 mM in buffer)

-

50 mM Sodium Acetate (B1210297) Buffer (pH 5.0)

-

Enzyme solution (crude or purified)

-

0.4 M NaOH-Glycine buffer (pH 10.8) or 1 M Sodium Carbonate to stop the reaction

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a reaction mixture containing 50 µL of 50 mM sodium acetate buffer (pH 5.0) and 25 µL of 10 mM p-NPPC substrate solution.

-

Equilibrate the reaction mixture to the desired assay temperature (e.g., 50°C) for 5 minutes.

-

Initiate the reaction by adding 25 µL of the enzyme solution to the reaction mixture.

-

Incubate the reaction for a defined period (e.g., 30 minutes) at the assay temperature.

-

Stop the reaction by adding 100 µL of 0.4 M NaOH-Glycine buffer (pH 10.8) or other suitable stop solution. The addition of a basic solution develops the yellow color of the p-nitrophenolate ion.

-

Measure the absorbance of the solution at 405 nm.

-

Prepare a standard curve using known concentrations of p-nitrophenol to quantify the amount of product released.

-

One unit of β-glucosidase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions.

This protocol provides a general method for assessing endoglucanase activity with p-NPPC.[14]

Materials:

-

p-Nitrophenyl-β-D-cellobioside (p-NPPC) solution

-

Appropriate buffer (e.g., 50 mM Sodium Acetate, pH 5.0)

-

Enzyme solution

-

Stop solution (e.g., 1 M Sodium Carbonate)

-

Spectrophotometer

Procedure:

-

Combine the buffer and p-NPPC substrate in a reaction vessel.

-

Pre-incubate at the optimal temperature for the enzyme.

-

Add the enzyme solution to start the reaction.

-

After a specific time, terminate the reaction by adding the stop solution.

-

Read the absorbance at 405 nm to determine the amount of p-nitrophenol released.

-

Calculate enzyme activity based on a p-nitrophenol standard curve.

This assay is designed to measure the activity of cellobiohydrolases, which cleave cellobiose (B7769950) units from the ends of cellulose chains.[15]

Materials:

-

p-Nitrophenyl-β-D-cellobioside (p-NPPC)

-

Buffer (e.g., 50 mM Sodium Acetate, pH 5.0)

-

Enzyme solution

-

Stop solution (e.g., 1 M Sodium Carbonate)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture with buffered p-NPPC solution.

-

Incubate the mixture at the optimal temperature for the cellobiohydrolase being tested.

-

Initiate the reaction by adding the enzyme.

-

Stop the reaction after a defined time with a basic solution.

-

Measure the absorbance at 405 nm.

-

Quantify the released p-nitrophenol using a standard curve.

Signaling Pathways and Experimental Workflows

Caption: Enzymatic hydrolysis of p-Nitrophenyl-β-D-cellobioside.

Caption: General workflow for cellulase activity assay using p-NPPC.

Part 2: p-Nitrophenylphosphorylcholine: A Substrate for Phospholipase C

p-Nitrophenylphosphorylcholine (p-NPPC) is an artificial chromogenic substrate used to detect the activity of Phospholipase C (PLC).[16] PLC is a crucial enzyme in signal transduction pathways, where it cleaves phospholipids, most notably phosphatidylinositol 4,5-bisphosphate (PIP2), into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[17][18] The hydrolysis of p-NPPC by PLC releases the yellow-colored p-nitrophenol, which can be monitored spectrophotometrically.[19]

It is important to note that the use of p-NPPC as a specific substrate for PLC has been critically evaluated. Studies have shown that other enzymes, such as phosphodiesterases and phosphomonoesterases, can also hydrolyze p-NPPC.[16][20] Therefore, when using this substrate, particularly with crude enzyme preparations, results should be interpreted with caution, and the use of more specific lipid substrates may be necessary for unambiguous characterization of PLC activity.[20]

Quantitative Data: Enzyme Kinetics

Quantitative kinetic data for the hydrolysis of p-nitrophenylphosphorylcholine by Phospholipase C is limited in the readily available literature, reflecting the preference for more specific, natural substrates in detailed kinetic studies.

| Enzyme | Source Organism | Km (mM) | Vmax | Reference |

| Phospholipase C | Clostridium perfringens | Not specified | Not specified | [21] |

| Phospholipase C | Bacillus cereus | Not specified | Not specified | [22] |

Experimental Protocol

This protocol is a generalized method for assaying PLC activity using p-NPPC.[19][23]

Materials:

-

p-Nitrophenylphosphorylcholine (p-NPPC) solution (e.g., 20 mM)

-

Tris-HCl buffer (e.g., 0.25 M, pH 7.2)

-

Sorbitol (optional, can enhance activity)

-

Enzyme solution (cell lysate, supernatant, or purified enzyme)

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare a substrate solution consisting of 20 mM p-NPPC in 0.25 M Tris-HCl buffer (pH 7.2). Sorbitol can be included at a concentration of 60%.

-

In a 96-well microplate, add 5 µL of the enzyme sample to 100 µL of the substrate solution.

-

For a blank control, add 5 µL of the sample buffer without the enzyme.

-

Incubate the plate at 37°C.

-

Monitor the increase in absorbance at 405 nm in kinetic mode for a set period (e.g., 60 minutes), taking readings at regular intervals (e.g., every 5 minutes).

-

The rate of the reaction is proportional to the PLC activity. The activity can be calculated using the molar extinction coefficient of p-nitrophenol under the assay conditions.

-

One unit of PLC activity is defined as the amount of enzyme that produces 1 µmol of p-nitrophenol per minute at 37°C.

Signaling Pathways and Experimental Workflows

Caption: Enzymatic hydrolysis of p-nitrophenylphosphorylcholine by PLC.

Caption: Simplified Phospholipase C signaling pathway.

References

- 1. Purification and characterization of an extracellular β‐glucosidase from Sporothrix schenckii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and Catalytic Characterization of TsBGL, a β-Glucosidase From Thermofilum sp. ex4484_79 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Kinetic study of a cellobiase purified from Neocallimastix frontalis EB188 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The kinetics of p-nitrophenyl-β-D-cellobioside hydrolysis and transglycosylation by Thermobifida fusca Cel5Acd - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. diva-portal.org [diva-portal.org]

- 8. Kinetics of Cellobiohydrolase (Cel7A) Variants with Lowered Substrate Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enzyme kinetics by GH7 cellobiohydrolases on chromogenic substrates is dictated by non‐productive binding: insights from crystal structures and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Purification and Biochemical Characterization of a Specific β-Glucosidase from the Digestive Fluid of Larvae of the Palm Weevil, Rhynchophorus palmarum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. abcam.cn [abcam.cn]

- 14. Endoglucanase (EG) Activity Assays | Springer Nature Experiments [experiments.springernature.com]

- 15. wqin.lakeheadu.ca [wqin.lakeheadu.ca]

- 16. researchgate.net [researchgate.net]

- 17. Phospholipase C - Wikipedia [en.wikipedia.org]

- 18. Regulation of Phosphoinositide-Specific Phospholipase C - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Critical evaluation of p-nitrophenylphosphorylcholine (p-NPPC) as artificial substrate for the detection of phospholipase C* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Phospholipase C assay using p-nitrophenylphosphoryl-choline together with sorbitol and its application to studying the metal and detergent requirement of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis of p-nitrophenylphosphorylcholine and the hydrolysis with phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Mechanism of p-Nitrophenyl Phosphorylcholine Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of hydrolysis of p-Nitrophenyl phosphorylcholine (B1220837) (p-NPPC), a widely used chromogenic substrate in biochemical assays. The document details the enzymatic and non-enzymatic hydrolysis of p-NPPC, focusing on the roles of key enzymes such as Phospholipase C (PLC) and Alkaline Phosphatase (AP). It includes a summary of quantitative kinetic data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows to support research and development in enzymology and drug discovery.

Core Mechanism of p-Nitrophenyl Phosphorylcholine Hydrolysis

p-Nitrophenyl phosphorylcholine (p-NPPC) is an artificial substrate that, upon hydrolysis, yields phosphocholine (B91661) and p-nitrophenol. The liberation of p-nitrophenol, a chromogenic product, can be monitored spectrophotometrically, typically at 405-410 nm, providing a convenient method for assaying the activity of enzymes that cleave the phosphodiester bond.[1][2][3]

The core reaction is as follows:

p-Nitrophenyl phosphorylcholine + H₂O → p-Nitrophenol + Phosphorylcholine

This hydrolysis can be catalyzed by several enzymes, most notably Phospholipase C (PLC) and Alkaline Phosphatase (AP).[4][5][6] It is crucial for researchers to be aware that enzymes other than PLC can hydrolyze p-NPPC, which can be a potential source of error in PLC-specific assays.[4][5]

Enzymatic Hydrolysis

Phospholipase C (PLC): PLC enzymes are a class of phosphodiesterases that cleave phospholipids (B1166683) just before the phosphate (B84403) group.[7] Bacterial PLCs, in particular, are often assayed using p-NPPC.[4][5] The hydrolysis of p-NPPC by PLC is a critical tool for studying the virulence of pathogenic bacteria and for screening potential inhibitors.[4]

Alkaline Phosphatase (AP): Alkaline phosphatases are a group of enzymes that exhibit optimal activity at alkaline pH and catalyze the hydrolysis of phosphate monoesters and diesters.[8][9] p-NPPC can serve as a substrate for AP, and this reaction is often used for the kinetic characterization of the enzyme.[8][10]

Non-Enzymatic Hydrolysis

p-NPPC can also undergo spontaneous, non-enzymatic hydrolysis, particularly at elevated temperatures and non-neutral pH. The rate of this spontaneous hydrolysis is generally much lower than the enzyme-catalyzed reaction but should be considered and corrected for in sensitive enzyme assays by running appropriate blank controls.[11][12] The non-enzymatic hydrolysis of phosphate esters like p-NPPC is influenced by factors such as pH and the presence of micelles.[12][13]

Quantitative Data on p-NPPC Hydrolysis

The following tables summarize the kinetic parameters for the hydrolysis of p-NPPC by Alkaline Phosphatase from various sources under different experimental conditions.

Table 1: Kinetic Parameters for Alkaline Phosphatase with p-Nitrophenyl Phosphate (pNPP) - A related substrate

| Enzyme Source | Buffer | pH | Temperature (°C) | Vmax (µmoles/min/unit) | Km (M) | kcat (s⁻¹) | Reference |

| Calf Intestinal | 50 mM Tris-HCl | 11 | 37 | 3.12 | 7.6 x 10⁻⁴ | 82.98 | [10] |

| Calf Intestinal | 100 mM Glycine-NaOH | 9.5 | 37 | 1.6 | 4.0 x 10⁻⁴ | 42.55 | [10] |

Table 2: Kinetic Parameters for E. coli Alkaline Phosphatase with p-Nitrophenyl Phosphate (pNPP)

| Enzyme Variant | Condition | Vmax (relative) | Km (relative) | Reference |

| Wild-type | - | 1.8-fold higher than R166A | 3.8-fold lower than mutants | [14] |

| R166A Mutant | - | - | - | [14] |

| R166S Mutant | - | 1.5-fold lower than wild-type | 3.8-fold higher than wild-type | [14] |

| Wild-type | + 0.1 mM Zn²⁺ | 1.7-fold higher than mutants | 1.3 to 1.4-fold lower than mutants | [14] |

| R166A Mutant | + 0.1 mM Zn²⁺ | - | - | [14] |

| R166S Mutant | + 0.1 mM Zn²⁺ | - | - | [14] |

Note: pNPP (p-Nitrophenyl phosphate) is a closely related and commonly used substrate for alkaline phosphatase, and its kinetic data provides a valuable reference for the hydrolysis of p-NPPC.

Experimental Protocols

General Spectrophotometric Assay for Phosphatase Activity using p-NPPC

This protocol provides a general framework for measuring the activity of phosphatases like PLC or AP using p-NPPC.

Materials:

-

p-Nitrophenyl phosphorylcholine (p-NPPC) substrate solution

-

Assay Buffer (e.g., Tris-HCl, Diethanolamine buffer, specific to the enzyme and optimal pH)[9][10]

-

Enzyme solution (purified or crude extract)

-

Stop Solution (e.g., NaOH or EDTA)[2]

-

Spectrophotometer or microplate reader capable of measuring absorbance at 405-410 nm[2][15]

Procedure:

-

Prepare Reagents:

-

Prepare the Assay Buffer at the desired pH and concentration. The optimal pH for alkaline phosphatase is typically between 9.5 and 11.[10] For phospholipase C, a pH around 7.2 is often used.[4]

-

Prepare a stock solution of p-NPPC. This can be dissolved in the Assay Buffer or water.[4] The final substrate concentration in the assay should ideally be at or above the Km value to ensure enzyme saturation.

-

Prepare the enzyme solution by diluting it in the Assay Buffer to a concentration that will result in a linear rate of product formation over the desired time course.

-

-

Assay Setup:

-

Set up a series of reactions in microcentrifuge tubes or a 96-well plate.

-

Include appropriate controls:

-

Blank: Contains all reagents except the enzyme, to measure the rate of non-enzymatic hydrolysis.

-

Positive Control: A known amount of active enzyme.

-

Negative Control: A heat-inactivated enzyme or a sample without the enzyme of interest.

-

-

-

Reaction:

-

Pre-incubate the assay buffer and substrate solution at the desired reaction temperature (e.g., 37°C).[4][10]

-

Initiate the reaction by adding the enzyme solution to the pre-warmed substrate mixture.

-

Incubate the reaction for a fixed period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.[16]

-

-

Stopping the Reaction and Measurement:

-

Stop the reaction by adding a Stop Solution. For alkaline phosphatase, a strong base like NaOH is often used, which also enhances the color of the p-nitrophenol product.[2][17] For metal-dependent enzymes, a chelating agent like EDTA can be used.[2]

-

Measure the absorbance of the solution at 405-410 nm.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from the absorbance of the samples.

-

Calculate the concentration of p-nitrophenol produced using its molar extinction coefficient (typically around 18,000 M⁻¹cm⁻¹ at alkaline pH).[2]

-

Determine the enzyme activity, usually expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.[9]

-

Specific Protocol for Phospholipase C Activity Assay

This protocol is adapted from methods used for bacterial PLC.[4][15]

Materials:

-

p-NPPC solution (e.g., 25 mM in Tris-HCl buffer, pH 7.2)[4]

-

Tris-HCl buffer (e.g., 250 mM, pH 7.2) containing sorbitol (e.g., 60%) and a metal ion like ZnCl₂ (e.g., 1 mM) if required by the enzyme.[4]

-

Enzyme sample (e.g., bacterial culture supernatant or purified enzyme).

-

96-well microtiter plate.

-

Incubator at 37°C.

-

Microplate reader.

Procedure:

-

Add 50-100 µL of the enzyme sample to each well of a 96-well plate.

-

To each well, add 100 µL of the p-NPPC substrate solution in the Tris-HCl buffer.

-

Incubate the plate at 37°C for a suitable period, which can range from minutes to several hours depending on the enzyme activity.[4]

-

Measure the absorbance at 410 nm at regular intervals (kinetic assay) or at the end of the incubation period (endpoint assay).

Visualizations of Mechanisms and Workflows

General Hydrolysis of p-Nitrophenyl phosphorylcholine

Caption: Enzymatic hydrolysis of p-NPPC to p-nitrophenol and phosphorylcholine.

Experimental Workflow for p-NPPC Hydrolysis Assay

Caption: A typical workflow for a spectrophotometric p-NPPC hydrolysis assay.

Signaling Pathway Context: Phospholipase C in Bacterial Pathogenesis

Caption: PLC as a virulence factor and the use of p-NPPC to assay its activity.

Influence of Experimental Conditions

Effect of pH

The rate of p-NPPC hydrolysis is highly dependent on pH, primarily due to the pH optima of the catalyzing enzymes. Alkaline phosphatases, as their name suggests, exhibit maximal activity at alkaline pH, typically between 9.5 and 11.0.[10] In contrast, bacterial phospholipase C enzymes often have pH optima in the neutral to slightly acidic range.[4] The choice of buffer and its pH is therefore critical for accurately measuring the activity of the enzyme of interest and for minimizing the activity of contaminating enzymes.

Role of Metal Ions

Many enzymes that hydrolyze phosphate esters, including alkaline phosphatase and some phospholipase Cs, are metalloenzymes that require divalent cations for their catalytic activity.[18][19] For instance, alkaline phosphatase often contains zinc and magnesium ions in its active site, which are crucial for catalysis.[20] The presence and concentration of specific metal ions in the assay buffer can significantly impact the observed reaction rate. Conversely, chelating agents like EDTA can be used to inhibit these enzymes by sequestering the essential metal ions.[2] The specific metal ion requirement can vary between different enzymes.[18][19]

Conclusion

The hydrolysis of p-Nitrophenyl phosphorylcholine is a fundamental reaction in biochemical and clinical assays, providing a robust method for quantifying the activity of important enzymes like Phospholipase C and Alkaline Phosphatase. A thorough understanding of the reaction mechanism, the kinetic parameters of the enzymes involved, and the influence of experimental conditions is essential for the accurate design and interpretation of these assays. This guide provides the necessary technical details, protocols, and visual aids to support researchers and professionals in leveraging p-NPPC hydrolysis for their scientific and drug development endeavors. Careful consideration of potential interfering enzymes and optimization of assay conditions are paramount for obtaining reliable and reproducible results.

References

- 1. The kinetics of the reaction of nitrophenyl phosphates with alkaline phosphatase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. neb.com [neb.com]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Critical evaluation of p-nitrophenylphosphorylcholine (p-NPPC) as artificial substrate for the detection of phospholipase C* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydrolysis of p-nitrophenylphosphorylcholine by alkaline phosphatase and phospholipase C from rabbit sperm-acrosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alkaline phosphatase activity at physiological pH: kinetic properties and biological significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. atlas-medical.com [atlas-medical.com]

- 10. Kinetic behaviour of calf intestinal alkaline phosphatase with pNPP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 13. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Metal Ions and Chemical Modification Reagents Inhibit the Enzymatic Activity of Lecithin-Dependent Hemolysin from Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to p-Nitrophenyl Phosphorylcholine (p-NPP)

Audience: Researchers, scientists, and drug development professionals.

Introduction

p-Nitrophenyl phosphorylcholine (B1220837) (p-NPP) is a widely utilized chromogenic substrate in biochemical assays, particularly for the determination of phospholipase C (PLC) activity. Its utility lies in the enzymatic hydrolysis of the phosphodiester bond, which liberates p-nitrophenol, a yellow-colored product that can be readily quantified spectrophotometrically. This guide provides a comprehensive overview of the chemical and physical properties of p-NPP, detailed experimental protocols for its use, and relevant biochemical pathway information.

Chemical and Physical Properties

p-Nitrophenyl phosphorylcholine is a pale yellow, hygroscopic solid. A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | References |

| CAS Number | 21064-69-7 | [1][2][3] |

| Molecular Formula | C₁₁H₁₇N₂O₆P | [1][3] |

| Molecular Weight | 304.24 g/mol | [4] |

| Synonyms | 4-Nitrophenylphosphorylcholine, NPPC, p-NPPC | [1][3][5] |

| Appearance | White to pale yellow solid | [2] |

| Purity | ≥98% | [1] |

| Melting Point | 216-218 °C | |

| UV Absorption (λmax) | 217, 286 nm | [1] |

| Solubility | ||

| DMSO | 10 mg/mL | |

| Ethanol | 10 mg/mL | |

| PBS (pH 7.2) | 10 mg/mL | |

| Storage | Store at -20°C, protect from light. | [4] |

| Stability | Stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C when protected from light. The stability of aqueous solutions of the hydrolysis product, p-nitrophenol, is pH-dependent, with stability observed at pH ≥ 9. | [4][6] |

Biochemical Applications and Experimental Protocols

The primary application of p-NPP is in the colorimetric assay of phospholipase C (PLC) activity.

Principle of the Phospholipase C Assay

Phospholipase C enzymes catalyze the hydrolysis of the phosphodiester bond in p-NPP, yielding phosphorylcholine and p-nitrophenol. At an alkaline pH, p-nitrophenol is ionized to the p-nitrophenolate anion, which exhibits a strong absorbance at 405-410 nm. The rate of increase in absorbance is directly proportional to the PLC activity.

Detailed Experimental Protocol for PLC Assay

This protocol is a general guideline and may require optimization depending on the specific enzyme and experimental conditions.

Materials:

-

p-Nitrophenyl phosphorylcholine (p-NPP)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.2-7.5)

-

Sorbitol (optional, can enhance activity for some PLCs)

-

Zinc Chloride (ZnCl₂, as some PLCs are metalloenzymes)

-

Enzyme sample (purified or crude extract)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Assay Buffer: Prepare 50 mM Tris-HCl buffer, pH 7.2.

-

Substrate Stock Solution: Prepare a 20 mM stock solution of p-NPP in the assay buffer. This may require gentle warming to fully dissolve. Store protected from light.

-

Reaction Buffer: For each reaction, prepare a buffer containing 50 mM Tris-HCl (pH 7.2) and 1 mM ZnCl₂. If using sorbitol, a final concentration of 60% can be used.[7]

-

-

Assay Execution:

-

Pipette 100 µL of the reaction buffer into each well of a 96-well microplate.

-

Add 5 µL of the enzyme sample to the appropriate wells.[8] For a blank control, add 5 µL of the buffer used to dissolve the enzyme.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 5 µL of the 20 mM p-NPP substrate solution to each well, bringing the final volume to 110 µL and the final p-NPP concentration to approximately 0.9 mM.[8]

-

Immediately start monitoring the absorbance at 405 nm in a microplate reader at 37°C. Take readings every 1-2 minutes for a total of 15-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of the reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.

-

Correct the rate of the sample wells by subtracting the rate of the blank control.

-

Calculate the PLC activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔAbs/min * Total Assay Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL)) Where:

-

ε (molar extinction coefficient of p-nitrophenol) = 1.88 x 10⁴ M⁻¹cm⁻¹ at 405 nm in alkaline solution.[9]

-

Path length is typically determined by the volume in the microplate well and the well geometry. For a standard 96-well plate with 100 µL, the path length is approximately 0.29 cm.

-

-

Signaling Pathway and Experimental Workflow

Phospholipase C Signaling Pathway

While p-NPP is an artificial substrate, it is used to measure the activity of phospholipase C, a crucial enzyme in cellular signaling. In a physiological context, PLC isoforms cleave the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of calcium ions (Ca²⁺) into the cytosol. DAG remains in the plasma membrane and, in conjunction with Ca²⁺, activates protein kinase C (PKC). This signaling cascade regulates a multitude of cellular processes, including proliferation, differentiation, and apoptosis.

Caption: Canonical Phospholipase C (PLC) signaling pathway.

Experimental Workflow for PLC Activity Assay

The following diagram illustrates the typical workflow for measuring PLC activity using p-NPP as a substrate.

Caption: Workflow for a typical phospholipase C (PLC) activity assay.

Spectral Data

While a certificate of analysis from suppliers often confirms the structure of p-NPP via proton NMR, publicly available spectra are scarce.[2] For reference, spectral data for the constituent parts of the molecule, p-nitrophenol and phosphorylcholine, are available in public databases.

-

¹H NMR: The ¹H NMR spectrum of p-NPP is expected to show characteristic signals for the aromatic protons of the p-nitrophenyl group, the methylene (B1212753) protons of the choline (B1196258) moiety, and the methyl protons of the trimethylammonium group.

-

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for the carbons of the p-nitrophenyl ring, the choline backbone, and the trimethylammonium methyl groups.

-

FTIR: The FTIR spectrum of p-NPP would likely exhibit characteristic absorption bands for the nitro group (NO₂), the phosphate (B84403) group (P=O and P-O-C stretches), and the C-H bonds of the aromatic and aliphatic portions of the molecule.

Conclusion

p-Nitrophenyl phosphorylcholine is a valuable tool for researchers studying phospholipase C activity. Its well-defined chemical and physical properties, coupled with a straightforward and sensitive colorimetric assay, make it an indispensable reagent in academic and industrial research settings. This guide provides the essential information for the effective use and understanding of p-NPP in the laboratory.

References

- 1. caymanchem.com [caymanchem.com]

- 2. J66465.MC [thermofisher.com]

- 3. P-Nitrophenyl-phosphocholine | C11H18N2O6P+ | CID 445100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. O-(4-Nitrophenylphosphoryl)choline - p-Nitrophenylphosphorylcholine, NPPC [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Enzymatic Activity and Substrate Specificity of Mitogen-activated Protein Kinase p38α in Different Phosphorylation States - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to p-Nitrophenyl Phosphorylcholine (CAS 21064-69-7) for Researchers and Drug Development Professionals

An in-depth examination of the properties, applications, and experimental considerations for the chromogenic substrate p-Nitrophenyl phosphorylcholine (B1220837) (p-NPPC) in enzymatic assays.

Introduction

p-Nitrophenyl phosphorylcholine (p-NPPC), with the CAS number 21064-69-7, is a widely utilized chromogenic substrate in biochemical and pharmaceutical research.[1][2][3] Its primary application lies in the sensitive detection of phospholipase C (PLC) activity.[1][2] This technical guide provides a comprehensive overview of p-NPPC, including its chemical and physical properties, detailed experimental protocols for its use, and a critical evaluation of its substrate specificity. The information is intended for researchers, scientists, and drug development professionals engaged in enzyme kinetics, inhibitor screening, and the study of signaling pathways involving phospholipase C.

Chemical and Physical Properties

p-Nitrophenyl phosphorylcholine is a water-soluble compound that serves as an artificial substrate for phospholipase C.[4] Upon enzymatic hydrolysis, p-NPPC yields phosphocholine (B91661) and p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.[1][2] This property forms the basis of a convenient and continuous assay for PLC activity.

A summary of the key chemical and physical properties of p-NPPC is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 21064-69-7 | [1][2][3] |

| Molecular Formula | C₁₁H₁₇N₂O₆P | [1][2] |

| Molecular Weight | 304.24 g/mol | [3][5][6] |

| Appearance | Crystalline solid | [1][2] |

| Purity | Typically ≥98% | [1][2][5] |

| Solubility | Soluble in water, DMSO, and ethanol | [1][2] |

| Storage Temperature | -20°C | [2][3] |

| λmax | 217, 286 nm | [1][2] |

Enzymatic Hydrolysis and Detection Principle

The utility of p-NPPC as a substrate is centered on the enzymatic cleavage of the phosphodiester bond by phospholipase C. This reaction liberates p-nitrophenol, which exhibits a distinct yellow color in solution under neutral to alkaline conditions and can be monitored by measuring the absorbance at or near 405-410 nm.

Quantitative Data: Enzyme Kinetics

A critical aspect of utilizing any substrate in enzymatic assays is the understanding of its kinetic parameters. For the well-characterized phospholipase C from Bacillus cereus, the Michaelis-Menten constants for the hydrolysis of p-NPPC have been determined.

| Enzyme | Substrate | K_m_ | V_max_ | Reference |

| Phospholipase C (Bacillus cereus) | p-Nitrophenyl phosphorylcholine | 4.75 mM | 98.67 µmol/(L·min) | [2] |

Experimental Protocols

The following sections provide detailed methodologies for the use of p-NPPC in phospholipase C activity assays.

General Spectrophotometric Assay for Phospholipase C Activity

This protocol outlines a standard procedure for measuring PLC activity in a 96-well plate format.

Materials:

-

p-Nitrophenyl phosphorylcholine (p-NPPC)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.2-7.5)

-

Purified phospholipase C or sample containing PLC activity

-

Microplate reader capable of measuring absorbance at 405-410 nm

Procedure:

-

Prepare the p-NPPC Substrate Solution: Dissolve p-NPPC in the Tris-HCl buffer to a final concentration of 5 mM.

-

Set up the Reaction: In a 96-well plate, add a specific volume of the sample containing PLC activity to each well.

-

Initiate the Reaction: Add the p-NPPC substrate solution to each well to start the enzymatic reaction. The final volume in each well should be consistent.

-

Incubate: Incubate the plate at 37°C.

-

Measure Absorbance: Measure the absorbance at 405-410 nm at regular time intervals (e.g., every 1-5 minutes) for a set duration (e.g., 30-60 minutes).

-

Data Analysis: Calculate the rate of p-nitrophenol production from the linear portion of the absorbance versus time plot. The concentration of p-nitrophenol can be determined using its molar extinction coefficient.

Considerations for Substrate Specificity

While p-NPPC is a convenient substrate for PLC, it is crucial to recognize that it is not entirely specific. Studies have shown that other enzymes, such as certain phosphodiesterases and alkaline phosphatases, can also hydrolyze p-NPPC.[4] This lack of absolute specificity necessitates careful experimental design and data interpretation, especially when working with crude cell lysates or complex biological samples. The use of specific PLC inhibitors or control experiments with purified enzymes is recommended to confirm that the observed activity is indeed from phospholipase C.

Role in Signaling Pathways

Phospholipase C enzymes are critical components of various cellular signaling pathways. They are typically activated by signals from receptors on the cell surface and, in turn, cleave phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). Assays using p-NPPC can be employed to study the activity of PLC within these pathways and to screen for compounds that modulate its function.

Conclusion

p-Nitrophenyl phosphorylcholine (CAS 21064-69-7) is a valuable tool for researchers in various fields, offering a straightforward and sensitive method for measuring phospholipase C activity. Its utility in high-throughput screening and kinetic studies makes it particularly relevant for drug discovery and development. However, users must be mindful of its potential for hydrolysis by other enzymes and incorporate appropriate controls to ensure the validity of their results. By understanding the principles of its use and its limitations, researchers can effectively employ p-NPPC to advance their understanding of phospholipase C enzymology and its role in cellular signaling.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Determination of the kinetic parameters for phospholipase C (Bacillus cereus) on different phospholipid substrates using a chromogenic assay based on the quantitation of inorganic phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of p-nitrophenylphosphorylcholine and the hydrolysis with phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. assets.fishersci.com [assets.fishersci.com]

A Technical Deep Dive into p-Nitrophenyl-β-D-cellobioside (p-NPPC): A Chromogenic Substrate's Journey from Synthesis to Cellulase Research

For Immediate Release

This technical guide provides an in-depth exploration of p-Nitrophenyl-β-D-cellobioside (p-NPPC), a pivotal chromogenic substrate in the study of cellulolytic enzymes. Tailored for researchers, scientists, and professionals in drug development, this document details the history, discovery, and experimental applications of p-NPPC, offering a comprehensive resource for understanding its role in advancing our knowledge of cellulose (B213188) degradation.

Introduction: The Need for a Reliable Cellulase (B1617823) Substrate

The enzymatic breakdown of cellulose, the most abundant biopolymer on Earth, is a critical process in various industrial and biological fields, including biofuel production and drug development. The enzymes responsible for this breakdown, cellulases, are a complex group that includes endoglucanases, exoglucanases (cellobiohydrolases), and β-glucosidases. To study the activity of these enzymes, researchers require specific and reliable substrates. Chromogenic substrates, which release a colored product upon enzymatic cleavage, have proven to be invaluable tools for the simple and sensitive quantification of enzyme activity. p-Nitrophenyl-β-D-cellobioside (p-NPPC) has emerged as a key chromogenic substrate, particularly for the characterization of exoglucanases.

History and Discovery

The use of p-nitrophenyl glycosides as chromogenic substrates for glycosidases has a history dating back several decades. However, the specific application of p-Nitrophenyl-β-D-cellobioside (p-NPPC) for the selective assay of exo-1,4,-β-glucanases was significantly highlighted in a 1984 publication by Deshpande, Eriksson, and Pettersson.[1] Their work established a method to differentiate exoglucanase activity from that of endoglucanases and β-glucosidases, a crucial step for accurately characterizing the components of complex cellulase systems.

Prior to this, the synthesis of various p-nitrophenyl glycosides was known, but their specific application and validation for selective cellulase assays were not well-established. The work by Deshpande and colleagues provided a robust methodology that has since been widely adopted and adapted in cellulase research.

Physicochemical Properties of p-NPPC

p-NPPC is a synthetic disaccharide derivative with the following key properties:

| Property | Value |

| Chemical Name | 4-Nitrophenyl-β-D-cellobioside |

| Synonyms | p-Nitrophenyl-beta-D-cellobioside, p-NPPC |

| CAS Number | 3482-57-3 |

| Molecular Formula | C₁₈H₂₅NO₁₃ |

| Molecular Weight | 463.39 g/mol |

| Appearance | Off-white to yellow crystalline powder |

| Solubility | Soluble in water |

Principle of the Chromogenic Assay

The utility of p-NPPC as a chromogenic substrate lies in its enzymatic hydrolysis. Exoglucanases, specifically cellobiohydrolases, cleave the β-1,4-glycosidic bond between the cellobiose (B7769950) moiety and the p-nitrophenyl group. This releases p-nitrophenol, a chromophore that is colorless in its protonated form at acidic to neutral pH. Upon the addition of a strong base (e.g., sodium carbonate or sodium hydroxide) to raise the pH, p-nitrophenol is converted to the p-nitrophenolate ion, which imparts a distinct yellow color to the solution. The intensity of this yellow color, which can be quantified spectrophotometrically at approximately 405-420 nm, is directly proportional to the amount of p-nitrophenol released and thus to the enzymatic activity.

Experimental Protocols

The following is a generalized experimental protocol for the assay of exoglucanase activity using p-NPPC. It is important to note that optimal conditions (e.g., pH, temperature, substrate concentration) will vary depending on the specific enzyme being studied.

Reagents and Materials

-

p-Nitrophenyl-β-D-cellobioside (p-NPPC)

-

Buffer solution (e.g., 50 mM Sodium Acetate, pH 5.0)

-

Enzyme solution (appropriately diluted in buffer)

-

Stopping reagent (e.g., 1 M Sodium Carbonate)

-

Spectrophotometer and cuvettes (or microplate reader)

-

Incubator or water bath

Assay Procedure

-

Prepare Substrate Solution: Dissolve p-NPPC in the buffer to a final concentration of 1 mM.

-

Reaction Setup: In a microcentrifuge tube or a well of a microplate, add a specific volume of the p-NPPC solution (e.g., 250 µL).

-

Pre-incubation: Equilibrate the substrate solution to the desired assay temperature (e.g., 50°C) for 5-10 minutes.

-

Enzyme Addition: Initiate the reaction by adding a small volume of the diluted enzyme solution (e.g., 50 µL) to the pre-incubated substrate. Mix gently.

-

Incubation: Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 10-60 minutes). The incubation time should be within the linear range of the reaction.

-

Stop Reaction: Terminate the reaction by adding a volume of the stopping reagent (e.g., 500 µL of 1 M Sodium Carbonate). This will also develop the yellow color.

-

Measurement: Measure the absorbance of the solution at 405 nm using a spectrophotometer.

-

Controls: Prepare a blank reaction containing the substrate and buffer but no enzyme. Also, prepare a standard curve using known concentrations of p-nitrophenol to calculate the amount of product formed.

Quantitative Data: Kinetic Parameters of Cellulases with p-NPPC

The Michaelis-Menten kinetic parameters, Km (Michaelis constant) and Vmax (maximum reaction velocity), are crucial for characterizing enzyme-substrate interactions. The following table summarizes some reported kinetic parameters for various cellobiohydrolases with p-NPPC as the substrate. It is important to note that these values can vary depending on the specific enzyme, its source, and the assay conditions.

| Enzyme | Source Organism | Km (mM) | Vmax (µmol/min/mg) | Reference |

| Exo-β-1,4-glucanase (Exo A) | Ruminococcus flavefaciens FD-1 | 3.08 | 0.298 | [2] |

| Cellobiohydrolase I (CBH I) | Phanerochaete chrysosporium | 0.384 | Not specified | [3] |

| Cellobiohydrolase I (CBH I) with CDH | Phanerochaete chrysosporium | 0.142 | Not specified | [3] |

| Cellobiohydrolase I (CBH I) | Trichoderma reesei | Not specified | Not specified | [4][5][6][7] |

Note: The activity of Trichoderma reesei CBH I on p-NPPC is well-documented, but specific Km and Vmax values were not consistently reported in the reviewed literature under comparable conditions.

Applications in Research

The p-NPPC assay has been instrumental in several areas of research:

-

Enzyme Screening and Characterization: Rapidly screening for and characterizing the activity of novel exoglucanases from various microbial sources.

-

Biochemical Studies: Investigating the effects of inhibitors, activators, temperature, and pH on cellobiohydrolase activity.

-

Biofuel Research: Assessing the efficiency of cellulase cocktails for the degradation of lignocellulosic biomass.

-

Drug Development: Screening for inhibitors of fungal or bacterial cellulases that may be relevant in pathological processes.

Limitations and Considerations

While the p-NPPC assay is a powerful tool, it has some limitations:

-

Substrate Specificity: Although primarily a substrate for exoglucanases, some endoglucanases may exhibit low levels of activity towards p-NPPC.[1]

-

Interference from β-glucosidases: β-glucosidases can also cleave p-NPPC. This interference can be mitigated by the addition of specific β-glucosidase inhibitors, such as D-glucono-1,5-δ-lactone.[1]

-

Artificial Substrate: p-NPPC is a small, soluble substrate and may not fully represent the kinetics of enzymatic activity on insoluble, polymeric cellulose.

Conclusion

p-Nitrophenyl-β-D-cellobioside has established itself as an indispensable tool in cellulase research. Its utility as a chromogenic substrate provides a simple, sensitive, and quantitative method for assaying exoglucanase activity. From its foundational development to its widespread application in modern biochemistry and biotechnology, p-NPPC continues to facilitate a deeper understanding of the enzymatic mechanisms underlying cellulose degradation, a process of immense biological and industrial importance. This technical guide serves as a comprehensive resource for researchers employing this valuable substrate in their scientific endeavors.

References

- 1. An assay for selective determination of exo-1,4,-beta-glucanases in a mixture of cellulolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purification and characterization of an exo-beta-1,4-glucanase from Ruminococcus flavefaciens FD-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellobiose dehydrogenase enhances Phanerochaete chrysosporium cellobiohydrolase I activity by relieving product inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cellobiohydrolase 1 from Trichoderma reesei degrades cellulose in single cellobiose steps - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetics of Cellobiohydrolase (Cel7A) Variants with Lowered Substrate Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Detecting Phospholipase C Activity: An In-depth Technical Guide to the p-Nitrophenyl Phosphorylcholine (p-NPPC) Assay

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of p-Nitrophenyl phosphorylcholine (B1220837) (p-NPPC) as a chromogenic substrate for the detection of Phospholipase C (PLC) activity. This document details the core principles of the assay, experimental protocols for various sample types, and the broader context of PLC's role in cellular signaling.

Introduction to Phospholipase C and the p-NPPC Assay

Phospholipase C (PLC) comprises a family of enzymes crucial to cellular signaling pathways. These enzymes catalyze the hydrolysis of phospholipids, most notably phosphatidylinositol 4,5-bisphosphate (PIP2), into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2] This signaling cascade is fundamental to a multitude of cellular processes, including proliferation, differentiation, and apoptosis, making PLC a significant target in drug discovery and development.[3]

The p-Nitrophenyl phosphorylcholine (p-NPPC) assay is a widely utilized, simple, and rapid colorimetric method for measuring PLC activity.[4] The principle of the assay is based on the hydrolysis of the artificial substrate p-NPPC by PLC, which liberates the chromogenic compound p-nitrophenol (p-NP).[1] The production of p-nitrophenol can be continuously monitored spectrophotometrically, as it exhibits a distinct yellow color with an absorbance maximum typically measured at 405-410 nm.[1][3][4]

It is important to note that while the p-NPPC assay is a convenient tool, it has limitations. Other enzymes, such as phosphodiesterases and phosphomonoesterases, can also hydrolyze p-NPPC, potentially leading to an overestimation of PLC activity, especially in crude preparations.[5] Therefore, for precise characterization of bacterial PLCs, the use of natural lipid substrates is often recommended.[5]

Quantitative Data on the p-NPPC Assay

The following tables summarize key quantitative parameters associated with the p-NPPC assay for PLC detection. Data for specific PLC isozymes with p-NPPC as a substrate is limited in the literature, as many kinetic studies are performed using the natural substrate, PIP2.

| Parameter | Value | Enzyme Source | Notes |

| Optimal pH | 7.2 - 8.0 | Bacillus cereus | The optimal pH can vary depending on the specific PLC isozyme and buffer system used. |

| Optimal Temperature | 37 °C | General | Most assays are performed at 37 °C to mimic physiological conditions. |

| Wavelength of Detection | 405 - 410 nm | Not Applicable | This is the absorbance maximum for the product, p-nitrophenol.[1][3][4] |

| Enzyme | Km (mM) | Vmax (U/L) | Source Organism |

| Alkaline Phosphatase | 2.74 | 3299 | Bacillus subtilis KIBGE-HAS |

| Compound | Type | IC50 | Target PLC |

| Neomycin | Inhibitor | 100 µM | Soluble and membrane-associated PLC from Catharanthus roseus |

| Copper (Cu2+) | Inhibitor | 3.6 µM | Membrane-associated PLC from Catharanthus roseus (in the presence of Ca2+) |

| Nickel (Ni2+) | Inhibitor | 0.2 - 0.3 mM | Soluble PLC from Catharanthus roseus (in the presence of Ca2+) |

| Zinc (Zn2+) | Inhibitor | 0.2 - 0.3 mM | Soluble PLC from Catharanthus roseus (in the presence of Ca2+) |

| 3013 (a novel small molecule) | Inhibitor | 3.7 µM (at 16 µM PIP2) | Human PLCδ1 |

| LY294002 | Inhibitor | - | PI 3-kinase (indirectly inhibits PLC-γ activation)[6] |

| Compound | Type | Notes | |---|---|---|---| | Calcium (Ca2+) | Activator | Divalent cations are often required for PLC activity.[7] | | Sodium (Na+) | Activator | Can enhance the activity of certain marine-type PLCs. | | m-3M3FBS | Activator | A putative PLC activator. | | Phosphatidylinositol 3,4,5-trisphosphate (PIP3) | Activator | Can activate PLC-γ isozymes.[6] |

Experimental Protocols

Assay for Purified Phospholipase C

This protocol is a general guideline for measuring the activity of a purified PLC enzyme using p-NPPC.

Materials:

-

Purified PLC enzyme

-

p-Nitrophenyl phosphorylcholine (p-NPPC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.2-8.0)

-

Microplate reader capable of measuring absorbance at 405-410 nm

-

96-well microplate

Procedure:

-

Prepare the p-NPPC substrate solution: Dissolve p-NPPC in the assay buffer to the desired final concentration (e.g., 5-20 mM).

-

Prepare enzyme dilutions: Dilute the purified PLC enzyme in assay buffer to a concentration that will yield a linear rate of p-nitrophenol production during the assay period.

-

Set up the reaction: In a 96-well plate, add a specific volume of the enzyme dilution to each well.

-

Initiate the reaction: Add the p-NPPC substrate solution to each well to start the reaction. The final reaction volume is typically 100-200 µL.

-

Monitor the reaction: Immediately place the microplate in a plate reader pre-set to the optimal temperature (e.g., 37 °C) and measure the absorbance at 405-410 nm at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes).

-

Calculate PLC activity: Determine the rate of p-nitrophenol production from the linear portion of the absorbance versus time curve. The concentration of p-nitrophenol can be calculated using the Beer-Lambert law and the molar extinction coefficient of p-nitrophenol at the specific pH of the assay.

Assay for Phospholipase C in Cell Lysates

This protocol outlines the measurement of PLC activity in cell or tissue extracts.

Materials:

-

Cell or tissue samples

-

Lysis Buffer (e.g., a buffer containing a non-ionic detergent like Triton X-100 and protease inhibitors)

-

p-Nitrophenyl phosphorylcholine (p-NPPC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.2-8.0)

-

Microplate reader

-

96-well microplate

-

Bradford or BCA protein assay reagents

Procedure:

-

Prepare cell lysate:

-

Harvest cells and wash with cold PBS.

-

Resuspend the cell pellet in ice-cold lysis buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4 °C.

-

Collect the supernatant (cell lysate) and keep it on ice.

-

-

Determine protein concentration: Measure the total protein concentration of the cell lysate using a standard protein assay method.

-

Set up the reaction:

-

In a 96-well plate, add a specific amount of cell lysate (e.g., 20-50 µg of total protein) to each well.

-

Include a blank control containing lysis buffer without the cell lysate.

-

-

Initiate the reaction: Add the p-NPPC substrate solution to each well.

-

Monitor the reaction: Follow the same procedure as for the purified enzyme assay (steps 5 and 6).

-

Normalize PLC activity: Express the PLC activity as the rate of p-nitrophenol production per milligram of total protein (e.g., nmol/min/mg protein).

Visualizing PLC Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate key PLC signaling pathways and the experimental workflow of the p-NPPC assay.

Caption: G-Protein Coupled Receptor (GPCR) Signaling Pathway Activating PLCβ.

Caption: Receptor Tyrosine Kinase (RTK) Signaling Pathway Activating PLCγ.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Critical evaluation of p-nitrophenylphosphorylcholine (p-NPPC) as artificial substrate for the detection of phospholipase C* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of phospholipase C-gamma by phosphatidylinositol 3,4,5-trisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of p-nitrophenylphosphorylcholine and the hydrolysis with phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chromogenic Compass: A Technical Guide to Utilizing p-Nitrophenyl Phosphorylcholine (p-NPPC) in the Exploration of Bacterial Virulence

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the application of para-nitrophenyl (B135317) phosphorylcholine (B1220837) (p-NPPC) as a critical tool for the investigation of bacterial virulence factors. Specifically, this document focuses on the utility of p-NPPC in the detection and quantification of phospholipase C (PLC), an enzyme implicated in the pathogenesis of numerous bacterial infections. Through a detailed exploration of experimental protocols, a critical analysis of its specificity, and a structured presentation of quantitative data, this guide serves as a comprehensive resource for researchers aiming to elucidate the mechanisms of bacterial virulence and to identify novel therapeutic targets.

The Principle of the p-NPPC Assay: A Spectrophotometric Window into Virulence

The study of bacterial virulence hinges on the ability to detect and quantify the activity of specific virulence factors. Among these, secreted enzymes that degrade host tissues play a pivotal role in pathogenesis. Phospholipase C (PLC) is a key virulence factor for a variety of pathogenic bacteria, including Pseudomonas aeruginosa, Staphylococcus aureus, Listeria monocytogenes, and Mycobacterium tuberculosis.[1][2] This enzyme catalyzes the hydrolysis of phospholipids, which are major components of eukaryotic cell membranes, leading to cell lysis and tissue damage.